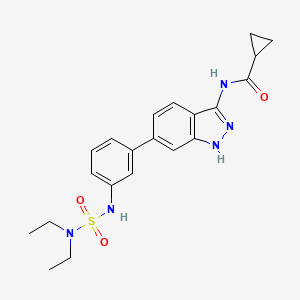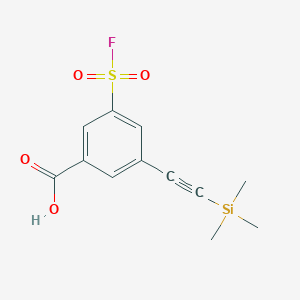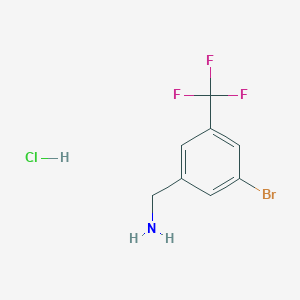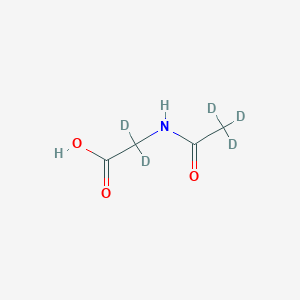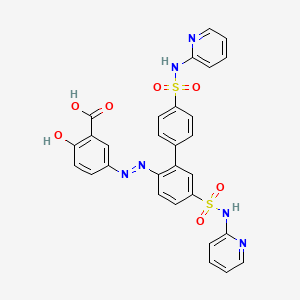
5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoesäure
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a biphenyl group, a diazenyl group, a hydroxy group, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the biphenyl group could be formed through a coupling reaction such as the Suzuki-Miyaura reaction . The diazenyl group could be introduced through a diazotization reaction, and the carboxylic acid group could be formed through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The biphenyl group would likely introduce a degree of rigidity into the structure, while the diazenyl group could potentially introduce some conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the diazenyl group could potentially undergo reduction reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the biphenyl group could make the compound relatively non-polar .Wissenschaftliche Forschungsanwendungen
Modulation des GABA A-Rezeptors
Die strukturelle Ähnlichkeit der Verbindung zu fusionierten Imidazopyridin-Heterocyclensystemen legt eine potenzielle therapeutische Bedeutung als positive allosterische Modulatoren des GABA A-Rezeptors nahe . Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für neurologische Erkrankungen, bei denen die GABAerge Signalübertragung beeinträchtigt ist.
Protonenpumpenhemmung
Forschungen zeigen, dass Derivate von Imidazopyridin, die strukturelle Ähnlichkeiten mit 9Q73VA76OF aufweisen, als Protonenpumpenhemmer wirksam waren . Diese Anwendung ist für die Behandlung von Magen-Darm-Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) von Bedeutung.
Aromatase-Hemmung
Das Gerüst der Verbindung wurde mit Aromatase-hemmender Aktivität in Verbindung gebracht . Dies ist besonders relevant bei der Behandlung von hormonsensitiven Krebsarten, wie z. B. bestimmten Arten von Brustkrebs, bei denen Östrogen eine Schlüsselrolle beim Tumorwachstum spielt.
Entzündungshemmende Anwendungen
Aufgrund des Vorhandenseins eines Biphenyl-Restes, der häufig in nichtsteroidalen Antirheumatika (NSAR) vorkommt, kann 9Q73VA76OF entzündungshemmende Eigenschaften besitzen . Dies könnte bei der Entwicklung neuer Medikamente für entzündliche Erkrankungen von Vorteil sein.
Synthese von optoelektronischen Geräten
Verbindungen mit einer Biphenylgruppe, wie z. B. 9Q73VA76OF, sind für die Synthese von Komponenten in optoelektronischen Geräten wie organischen Solarzellen (OSCs), organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) von Interesse . Die Elektronendonorfähigkeit und die photovoltaischen Eigenschaften solcher Verbindungen sind für Fortschritte in diesem Bereich wertvoll.
Krebsbehandlung und -forschung
Die Fähigkeit von 9Q73VA76OF, zelluläre Signalwege zu beeinflussen, die für die Funktion von Krebszellen notwendig sind, macht es zu einem Kandidaten für die Krebsbehandlung und -forschung . Sein Potenzial, auf verschiedene Enzyme einzuwirken, die am Kohlenhydratstoffwechsel beteiligt sind, eröffnet auch Möglichkeiten für Krebsstoffwechselstudien.
Photokatalytische Transformationen
Das breite Spektrum an Redoxeigenschaften der Verbindung positioniert sie als einen potenziellen Katalysator bei photokatalytischen Transformationen . Diese Anwendung ist essenziell im Bereich der grünen Chemie, wo Photokatalyse verwendet wird, um umweltfreundlichere chemische Reaktionen zu schaffen.
Nanotechnologie und Nanomedizin
Aufgrund seiner einzigartigen physikalisch-chemischen Eigenschaften kann 9Q73VA76OF Anwendungen in der Nanotechnologie und Nanomedizin finden . Seine strukturelle Zusammensetzung könnte bei der Synthese von nanoskaligen Produkten, Biotrennungen und als Teil von fortschrittlichen Nanobiotechnologien eingesetzt werden.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)-2-[4-(pyridin-2-ylsulfamoyl)phenyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-26-14-9-20(17-24(26)29(37)38)32-33-25-13-12-22(44(41,42)35-28-6-2-4-16-31-28)18-23(25)19-7-10-21(11-8-19)43(39,40)34-27-5-1-3-15-30-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQGJSSMSGNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=N4)N=NC5=CC(=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391062-37-5 | |
| Record name | 5-(2-(4',5-Bis(pyridin-2-ylsulfamoyl)biphenyl-2-yl)diazenyl)-2-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



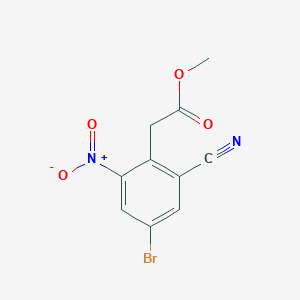
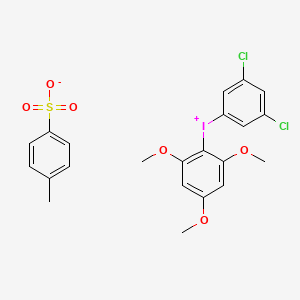
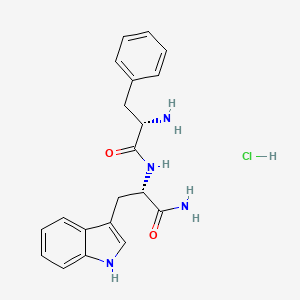
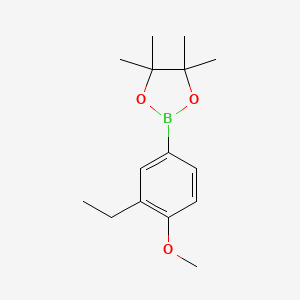
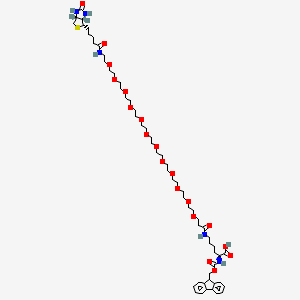
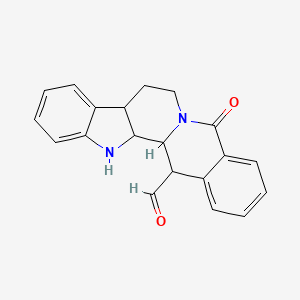

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
